N,N-Dimethylpentanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Field: Physical Chemistry

- Application: N,N-dimethylpentanamine is used in the analysis of thermophysical property data .

- Method: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results: The analysis provides critically evaluated recommendations for various properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, entropy, viscosity, thermal conductivity, and enthalpy of formation .

- Field: Organic Chemistry

- Application: N,N-Dimethylformamide and N,N-dimethylacetamide are multipurpose reagents which deliver their own H, C, N and O atoms for the synthesis of a variety of compounds .

- Method: These compounds participate in a number of processes and serve as a source of various building blocks .

- Results: The review mainly highlights the corresponding literature published over the last years .

- Field: Organometallic Chemistry

- Application: Alpha-Metalated N,N-Dimethylbenzylamine Rare-Earth Metal Complexes and Their Catalytic Applications .

- Method: This perspective summarizes extensive research in the realm of organometallic lanthanide complexes .

- Results: The results of this research are not specified in the source .

Thermophysical Property Data Analysis

Organic Synthesis

Organometallic Lanthanide Complexes

- Field: Neuropharmacology

- Application: N,N-Dimethyltryptamine (DMT), an endogenous hallucinogen, is used in research to determine its role and function .

- Method: This research involves a historical overview of DMT, focusing on data regarding its biosynthesis and metabolism in the brain and peripheral tissues, methods and results for DMT detection in body fluids and brain, new sites of action for DMT, and new data regarding its possible physiological and therapeutic roles .

- Results: The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .

- Field: Energy & Environmental Science

- Application: N,N-Dimethylacetamide (DMA)-based electrolytes are used to promote the cycling stability of Li–O2 batteries .

- Method: A new DMA-based electrolyte is designed by regulating the Li+ solvation structure under medium concentration .

- Results: Both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes .

Neuropharmacology Research

Energy Storage

- Field: Organometallic Chemistry

- Application: Alpha-Metalated N,N-Dimethylbenzylamine ligands have been utilized to generate homoleptic lanthanide complexes, which have subsequently proven to be highly active lanthanum-based catalysts .

- Method: This perspective summarizes extensive research in the realm of organometallic lanthanide complexes .

- Results: The main goal of the research program has been to enhance the catalytic efficiency of lanthanum-based complexes .

- Field: Physical Chemistry

- Application: N,N-dimethylpentanamine is used in the analysis of thermophysical property data .

- Method: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results: The analysis provides critically evaluated recommendations for various properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, entropy, viscosity, thermal conductivity, and enthalpy of formation .

Organometallic Lanthanide Complexes

Thermophysical Property Data

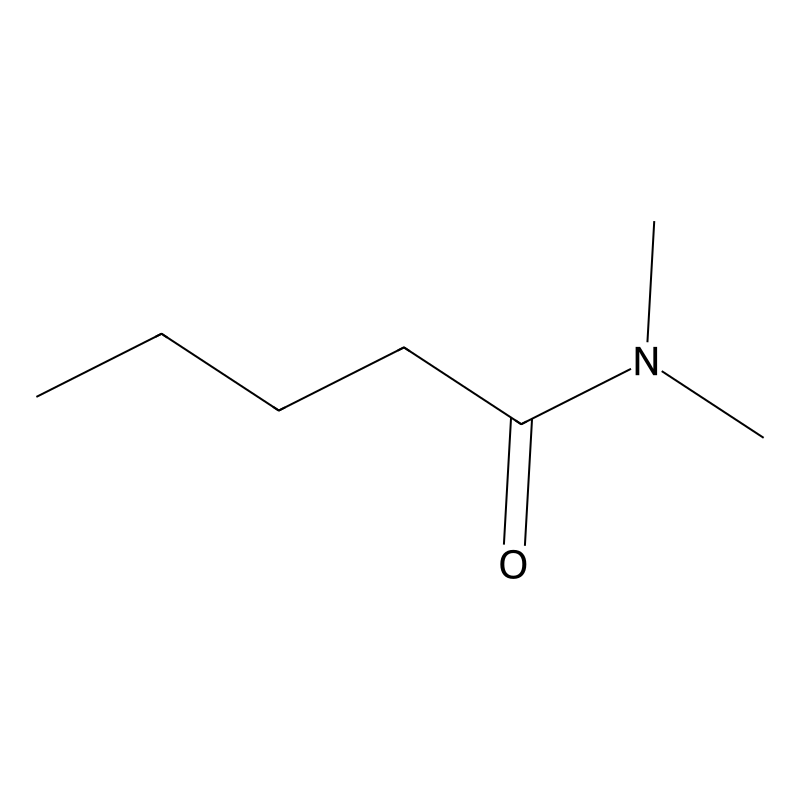

N,N-Dimethylpentanamide, also known as N,N-dimethylvaleramide, is an organic compound with the molecular formula C7H15NO. It belongs to the amide family, characterized by a carbonyl group (C=O) bonded to a nitrogen atom. In this compound, two hydrogen atoms on the nitrogen are replaced by methyl groups, resulting in a tertiary amide structure. The molecular weight of N,N-Dimethylpentanamide is approximately 129.20 g/mol, and it features a linear pentanamide backbone with dimethyl substituents on the nitrogen atom .

Currently, there is no documented information on the specific mechanism of action of N,N-Dimethylpentanamide in any biological system.

Limitations and Future Research

The analysis of N,N-Dimethylpentanamide is limited by the scarcity of information on its specific properties and applications in scientific research. Future research could explore:

- Synthesis and characterization of the compound to obtain detailed physical and chemical data.

- Investigation of its potential reactivity with other molecules.

- In vitro and in vivo studies to assess its biological activity (if any).

- Hydrolysis: In the presence of strong acids or bases, N,N-dimethylpentanamide can be hydrolyzed to yield pentanoic acid and dimethylamine.

- Reduction: The compound can be reduced using lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.

- Substitution Reactions: The amide group can undergo nucleophilic substitution reactions where it is replaced by other nucleophiles under appropriate conditions .

Common Reagents and Conditions- Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Various nucleophiles depending on the desired product.

N,N-Dimethylpentanamide can be synthesized through several methods. A common synthetic route involves the reaction of pentanoyl chloride with dimethylamine, typically in the presence of a base like triethylamine to neutralize hydrochloric acid formed during the reaction. This process can be summarized as follows:

In industrial settings, continuous flow processes may be employed for higher efficiency and yield, utilizing automated systems to maintain optimal reaction conditions .

N,N-Dimethylpentanamide has several applications across various fields:

- Chemistry: Used as a solvent and reagent in organic synthesis.

- Biology: Investigated for potential biological activity and interactions with biomolecules.

- Medicine: Explored for therapeutic properties, though specific applications are still being researched.

- Industry: Utilized in the production of various chemicals and materials due to its stability and reactivity .

Studies on N,N-Dimethylpentanamide's interactions with biomolecules are ongoing. The compound's ability to participate in hydrogen bonding and its structural properties make it a candidate for further exploration in pharmacological contexts. Its unique amide structure may allow it to interact with specific receptors or enzymes, potentially leading to novel therapeutic applications .

N,N-Dimethylpentanamide shares similarities with other amides but is unique due to its specific structure and properties. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethylaniline | C8H11N | Used in dye production; more aromatic character |

| N,N-Diethylacetamide | C6H13NO | Contains ethyl groups; used as a solvent |

| N-Methylacetamide | C4H9NO | Simpler structure; often used in organic synthesis |

| N,N-Dimethylethylamine | C6H15N | Industrial applications; different functional groups |

N,N-Dimethylpentanamide stands out due to its linear alkyl chain and tertiary amine structure, which influences its reactivity and potential applications in both organic synthesis and biological studies .